Cas no 308298-35-3 (7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol)

7-(4-Fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol is a fluorinated quinoline derivative featuring a morpholine substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-fluorophenyl group contributes to increased lipophilicity and metabolic stability, while the morpholine moiety may improve solubility and bioavailability. This compound’s structural features make it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents. Its quinolin-8-ol core offers chelating properties, potentially useful in metal-catalyzed reactions or as a ligand. The compound’s well-defined heterocyclic framework allows for further functionalization, supporting diverse research and industrial applications.
7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol structure
308298-35-3 structure
商品名:7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol
CAS番号:308298-35-3
MF:C20H19FN2O2
メガワット:338.375468492508
CID:6012847
PubChem ID:3509636

7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol 化学的及び物理的性質

名前と識別子

    • 7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol
    • 7-((4-fluorophenyl)(morpholino)methyl)quinolin-8-ol
    • 8-Quinolinol, 7-[(4-fluorophenyl)-4-morpholinylmethyl]-
    • SR-01000445792
    • SR-01000445792-1
    • 7-[(4-fluorophenyl)-morpholin-4-ylmethyl]quinolin-8-ol
    • Oprea1_059418
    • SCHEMBL11895967
    • F0842-0027
    • CHEMBL4520470
    • SR-01000445792-2
    • 7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
    • AKOS000808771
    • Z57214101
    • AKOS016290386
    • 308298-35-3
    • インチ: 1S/C20H19FN2O2/c21-16-6-3-15(4-7-16)19(23-10-12-25-13-11-23)17-8-5-14-2-1-9-22-18(14)20(17)24/h1-9,19,24H,10-13H2
    • InChIKey: WUUASRHRNXRJTE-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=C(C(C3=CC=C(F)C=C3)N3CCOCC3)C=2O)C=CC=1

計算された属性

  • せいみつぶんしりょう: 338.14305602g/mol
  • どういたいしつりょう: 338.14305602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 424
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.298±0.06 g/cm3(Predicted)
  • ふってん: 490.3±40.0 °C(Predicted)
  • 酸性度係数(pKa): 9.56±0.50(Predicted)

7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0842-0027-20mg
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0842-0027-1mg
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0842-0027-3mg
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0842-0027-10mg
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0842-0027-5μmol
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0842-0027-20μmol
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0842-0027-25mg
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0842-0027-15mg
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0842-0027-2mg
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0842-0027-4mg
7-[(4-fluorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
308298-35-3 90%+
4mg
$66.0 2023-07-28

7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol 関連文献

7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-olに関する追加情報

Comprehensive Overview of 7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol (CAS No. 308298-35-3)

7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol, identified by its CAS number 308298-35-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework combining a quinoline core with 4-fluorophenyl and morpholine substituents, making it a subject of interest for its potential applications in drug discovery and development.

The quinolin-8-ol moiety is a well-known pharmacophore, often associated with antimicrobial and anti-inflammatory properties. When paired with the 4-fluorophenyl group, the compound exhibits enhanced bioavailability and target specificity. The inclusion of morpholin-4-yl further augments its solubility and metabolic stability, which are critical factors in modern drug design. Researchers are particularly intrigued by its potential role in modulating enzyme activity and receptor interactions, which could pave the way for novel therapeutics.

In recent years, the demand for fluorinated compounds like 7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol has surged due to their versatility in medicinal chemistry. Fluorination often improves a compound's lipophilicity and binding affinity, making it a popular strategy in the development of CNS drugs and oncology treatments. This aligns with current trends where AI-driven drug discovery platforms frequently highlight fluorinated scaffolds as high-priority candidates for virtual screening and optimization.

Another area of interest is the compound's potential application in neurodegenerative disease research. Given the rising global prevalence of conditions like Alzheimer's and Parkinson's, scientists are exploring quinoline derivatives for their ability to cross the blood-brain barrier and interact with neural targets. The morpholine component, in particular, is being studied for its role in enhancing pharmacokinetic profiles, which could lead to more effective treatments with fewer side effects.

From a synthetic chemistry perspective, 308298-35-3 presents an intriguing challenge due to its multifunctional groups. Optimizing its synthesis route is a hot topic in green chemistry forums, where researchers aim to reduce waste and improve yield using catalytic methods. The compound's 4-fluorophenyl group also makes it a candidate for PET imaging applications, as fluorine-18 isotopes are commonly used in radiopharmaceuticals for diagnostic purposes.

In the context of SEO and user queries, common searches related to this compound include "quinoline derivatives in drug discovery," "fluorophenyl morpholine compounds," and "CAS 308298-35-3 applications." These reflect the growing curiosity about its therapeutic potential and synthetic accessibility. Additionally, discussions on platforms like ResearchGate and PubMed often highlight its relevance in fragment-based drug design, a cutting-edge approach that leverages small molecular fragments to build potent inhibitors.

Environmental and safety considerations are also part of the conversation. While 7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol is not classified as hazardous, researchers emphasize proper handling to avoid unnecessary exposure. Its biodegradability and ecotoxicity are under study, aligning with the broader push for sustainable chemistry practices. This is particularly relevant given the increasing regulatory scrutiny on chemical manufacturing processes worldwide.

Looking ahead, the compound's versatility positions it as a valuable tool in high-throughput screening campaigns. Its structural features make it a promising candidate for libraries targeting GPCRs (G-protein-coupled receptors) and kinases, which are pivotal in signal transduction pathways. As precision medicine gains traction, the ability to tailor such compounds for specific genetic profiles could revolutionize treatment paradigms.

In summary, 7-(4-fluorophenyl)(morpholin-4-yl)methylquinolin-8-ol (CAS 308298-35-3) represents a fascinating intersection of chemistry and biology. Its multifaceted applications—from drug development to diagnostic imaging—underscore its importance in contemporary research. As scientific inquiries evolve, this compound is likely to remain at the forefront of discussions in medicinal chemistry and pharmaceutical innovation.

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